Cas no 930100-93-9 ((4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline)

930100-93-9 structure
Nome do Produto:(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline Propriedades químicas e físicas
Nomes e Identificadores
-
- 930100-93-9
- SCHEMBL1037842
- 2744-08-3
- NENLYAQPNATJSU-DTWKUNHWSA-N
- EN300-7062650
- J-016764
- CIS-DECAHYDROISOQUINOLINE
- (+/-)-cis-decahydroisoquinoline
- AKOS006238382
- rac-(4aR,8aR)-decahydroisoquinoline
- (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline
-
- Inchi: 1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9+/m0/s1
- Chave InChI: NENLYAQPNATJSU-DTWKUNHWSA-N
- SMILES: N1CC[C@@H]2CCCC[C@@H]2C1
Propriedades Computadas
- Massa Exacta: 139.136099547g/mol
- Massa monoisotópica: 139.136099547g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 0
- Complexidade: 111
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 12Ų
- XLogP3: 2.2
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7062650-0.05g |
rac-(4aR,8aR)-decahydroisoquinoline |
930100-93-9 | 95.0% | 0.05g |
$900.0 | 2025-03-12 | |
Enamine | EN300-7062650-1.0g |
rac-(4aR,8aR)-decahydroisoquinoline |
930100-93-9 | 95.0% | 1.0g |
$1070.0 | 2025-03-12 | |
Enamine | EN300-7062650-0.25g |
rac-(4aR,8aR)-decahydroisoquinoline |
930100-93-9 | 95.0% | 0.25g |
$985.0 | 2025-03-12 | |
Enamine | EN300-7062650-0.5g |
rac-(4aR,8aR)-decahydroisoquinoline |
930100-93-9 | 95.0% | 0.5g |
$1027.0 | 2025-03-12 | |
Enamine | EN300-7062650-0.1g |
rac-(4aR,8aR)-decahydroisoquinoline |
930100-93-9 | 95.0% | 0.1g |
$943.0 | 2025-03-12 | |
Enamine | EN300-7062650-10.0g |
rac-(4aR,8aR)-decahydroisoquinoline |
930100-93-9 | 95.0% | 10.0g |
$4606.0 | 2025-03-12 | |
Enamine | EN300-7062650-2.5g |
rac-(4aR,8aR)-decahydroisoquinoline |
930100-93-9 | 95.0% | 2.5g |
$2100.0 | 2025-03-12 | |
Enamine | EN300-7062650-5.0g |
rac-(4aR,8aR)-decahydroisoquinoline |
930100-93-9 | 95.0% | 5.0g |
$3105.0 | 2025-03-12 |
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline Literatura Relacionada
-
David L. Musso,Morris J. Clarke,James L. Kelley,G. Evan Boswell,Grace Chen Org. Biomol. Chem. 2003 1 498
-
2. Ring inversion equilibria in 4-chloro-, 4-bromo-, and 4-methoxy-1-alkylpiperidines in a non-polar solventJudith M. Bailey,Harold Booth,Hatif A. R. Y. Al-Shirayda,Mary L. Trimble J. Chem. Soc. Perkin Trans. 2 1984 737
-
3. Conformational equilibria in cis-decahydroisoquinoline and C-methyl derivatives: studies using 13C and 1H magnetic resonance spectroscopyHarold Booth,Judith M. Bailey J. Chem. Soc. Perkin Trans. 2 1979 510
-
4. Synthetic studies on morphine-based analgesics. Intramolecular Diels–Alder approach to 4a-aryldecahydroisoquinolinesSheetal Handa,Keith Jones,Christopher G. Newton J. Chem. Soc. Perkin Trans. 1 1995 1623
-
5. Conformational equilibria due to ring inversion in N-alkyl-cis-decahydroisoquinolinesJudith M. Bailey,Harold Booth,Hatif A. R. Y. Al-Shirayda J. Chem. Soc. Perkin Trans. 2 1984 583
930100-93-9 ((4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline) Produtos relacionados
- 1007461-76-8(Isoproturon-d6)
- 1337203-93-6(4-bromo-2-fluoro-6-(piperidin-3-yl)methylphenol)
- 1804511-82-7(3-Amino-2-(difluoromethyl)-4-hydroxy-5-methylpyridine)
- 946340-22-3(4-hydroxy-N-(4-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide)
- 2229658-17-5(methyl 1-methyl-5-(3-oxobut-1-en-1-yl)-1H-pyrrole-2-carboxylate)
- 1261728-48-6(4-Hydroxy-3-methyl-2-(3-(trifluoromethoxy)phenyl)pyridine)
- 2229291-63-6(3-4-(dimethylcarbamoyl)phenyl-2-methylpropanoic acid)
- 148870-56-8(({3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine)
- 54130-93-7(Benzenepentanoic acid, 2,3-dimethoxy-)
- 100906-93-2(1-(4-Methoxyphenyl)-4-[1-(4-methoxyphenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride)
Fornecedores recomendados
Taian Jiayue Biochemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
